N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring, a sulfamoyl group, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzenesulfonamide with 3-methoxypropyl bromide to form the intermediate 4-[(3-methoxypropyl)sulfamoyl]aniline. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can produce the corresponding amine.
Scientific Research Applications
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide
- N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,2,3-triazole-2-carboxamide
Uniqueness
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H18N2O4S2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4-(3-methoxypropylsulfamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H18N2O4S2/c1-21-10-3-9-16-23(19,20)13-7-5-12(6-8-13)17-15(18)14-4-2-11-22-14/h2,4-8,11,16H,3,9-10H2,1H3,(H,17,18) |
InChI Key |
PXZUAIUHDLZKMT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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